molecular formula C10H11NO2 B124205 N-Allyl-N-hydroxybenzamide CAS No. 154491-53-9

N-Allyl-N-hydroxybenzamide

Cat. No. B124205
CAS RN: 154491-53-9
M. Wt: 177.2 g/mol
InChI Key: BRHIWRWVVLAPDC-UHFFFAOYSA-N
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Description

N-Allyl-N-hydroxybenzamide (AHBA) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHBA belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes.

Scientific Research Applications

N-Allyl-N-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMP inhibitors have been shown to have potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases.

Mechanism of Action

N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by chelating metal ions such as zinc and copper, which are essential cofactors for the activity of HDACs and MMPs. By inhibiting the activity of these enzymes, this compound can modulate gene expression and regulate the degradation of extracellular matrix proteins. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis (formation of new blood vessels), and modulation of the immune system. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, this compound has some limitations such as its poor solubility in water, which can limit its bioavailability and efficacy. This compound also has a relatively short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-Allyl-N-hydroxybenzamide. One direction is to develop more potent and selective HDAC and MMP inhibitors based on the structure of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and infectious diseases. Furthermore, the development of novel drug delivery systems such as nanoparticles can enhance the bioavailability and efficacy of this compound. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its therapeutic potential and limitations.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. This compound exerts its pharmacological effects by inhibiting the activity of HDACs and MMPs, which are enzymes involved in the regulation of gene expression and degradation of extracellular matrix proteins. This compound has several advantages for lab experiments such as its easy synthesis and low toxicity, but also has some limitations such as its poor solubility in water and short half-life. Future research on this compound can lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of N-Allyl-N-hydroxybenzamide involves the reaction of N-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the bromine atom by the hydroxyl group of N-hydroxybenzamide, followed by deprotonation of the resulting intermediate by the base to form this compound.

properties

CAS RN

154491-53-9

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

N-hydroxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H11NO2/c1-2-8-11(13)10(12)9-6-4-3-5-7-9/h2-7,13H,1,8H2

InChI Key

BRHIWRWVVLAPDC-UHFFFAOYSA-N

SMILES

C=CCN(C(=O)C1=CC=CC=C1)O

Canonical SMILES

C=CCN(C(=O)C1=CC=CC=C1)O

synonyms

Benzamide, N-hydroxy-N-2-propenyl- (9CI)

Origin of Product

United States

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